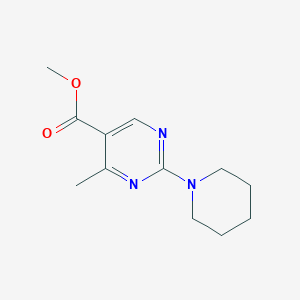

Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Description

Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name |

methyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-10(11(16)17-2)8-13-12(14-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSKIXKMKBBZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)OC)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-piperidylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxylate ester bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also minimize human error and improve safety during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the carboxylate ester to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.

Pyrimidine derivatives: These compounds contain the pyrimidine ring and are often used in the development of antiviral and anticancer drugs.

Uniqueness

Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual functionality allows it to interact with a wider range of biological targets and makes it a valuable compound for drug discovery and development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves:

- Step 1 : Reacting 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux.

- Step 2 : Purification via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures .

- Optimization : Yield improvements (up to 69%) are achieved by controlling temperature (40–70°C), solvent polarity (THF/H₂O mixtures), and stoichiometric ratios of reagents (e.g., LiOH for hydrolysis) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Techniques :

- NMR : Look for the methyl ester signal at δ ~3.8–3.9 ppm (singlet, 3H) and piperidine protons as multiplet signals between δ 1.4–3.0 ppm. The pyrimidine ring proton appears as a singlet at δ ~8.7–8.9 ppm .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ is typically observed at m/z ~234–420, depending on substituents .

- IR : Ester C=O stretches appear near 1700 cm⁻¹, and aromatic C-N stretches around 1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding interactions with target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding between the pyrimidine ring and active-site residues (e.g., Tyr337) and hydrophobic interactions with the piperidine group .

- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data between structurally similar pyrimidine derivatives?

- Approach :

- Substituent Analysis : Compare the effects of methyl, trifluoromethyl, and chloro groups on activity. For instance, trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce solubility .

- Data Normalization : Use standardized assays (e.g., fixed pH, temperature) to minimize variability. For example, antiviral activity against HCMV should be tested at consistent viral titers (e.g., 10⁴ PFU/mL) .

Methodological Challenges

Q. What are the best practices for purifying this compound to achieve >95% purity, and how do purification methods impact yield?

- Protocols :

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high recovery (70–80% yield) but lower purity (~90%).

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) improves purity (>98%) but reduces yield (50–60%) due to compound retention .

- Trade-offs : Balance purity and yield by pre-purifying via liquid-liquid extraction (e.g., EtOAC/H₂O) before chromatography .

Data Interpretation

Q. How can researchers distinguish between degradation products and synthetic intermediates in HPLC analysis?

- Analytical Workflow :

- HPLC-MS : Monitor retention times and m/z ratios. Degradation products (e.g., hydrolyzed carboxylic acid) will have shorter retention times and lower molecular weights than the ester .

- Spiking Experiments : Add authentic standards of suspected byproducts (e.g., 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid) to confirm co-elution .

Biological Evaluation

Q. What in vitro assays are suitable for evaluating this compound’s potential as a protein kinase inhibitor?

- Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant PKC isoforms. IC₅₀ values ≤ 1 μM indicate strong inhibition .

- Cytotoxicity : Pair with MTT assays on cancer cell lines (e.g., HeLa) to differentiate kinase-specific effects from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.